molecular formula C21H16ClFN2O2S B6514665 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687580-88-7

3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6514665
CAS RN: 687580-88-7
M. Wt: 414.9 g/mol
InChI Key: SQFXPPUYKNLCBM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Synthesis Analysis

The synthesis of such compounds usually involves nucleophilic substitution reactions . For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles yielded substitution products .


Molecular Structure Analysis

The compound contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has phenyl rings attached to it which are six-membered carbon rings with alternating single and double bonds .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions . The exact reactions would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of electron-withdrawing or electron-donating groups, the position of these groups, and the overall shape of the molecule can all influence its properties .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Many pyrimidine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The study of pyrimidine derivatives is a very active field of research, with potential applications in various areas including drug discovery . Future research could involve the synthesis of new derivatives, the study of their properties, and the exploration of their potential applications.

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-5-15(22)6-10-17)21(27)24(20)11-14-3-7-16(23)8-4-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFXPPUYKNLCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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